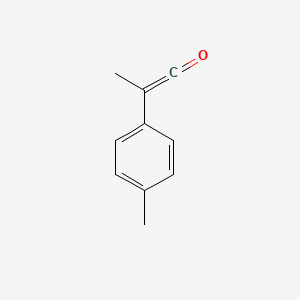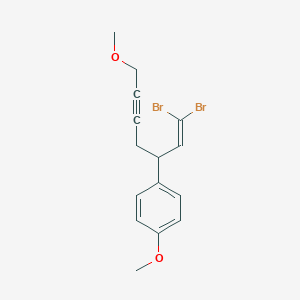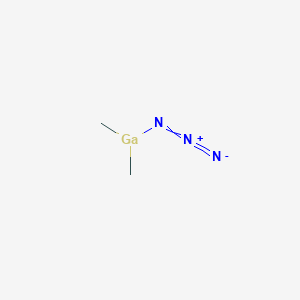
Dimethylgallium azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylgallium azide is an organometallic compound with the chemical formula (CH₃)₂GaN₃. It is a polymer in the solid state, containing low molecular symmetry monomeric subunits .
Méthodes De Préparation
Dimethylgallium azide can be synthesized through the reaction of dimethylgallium chloride with sodium azide in an appropriate solvent . The reaction typically proceeds under mild conditions, and the product can be purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Dimethylgallium azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by other nucleophiles, such as halides or alkyl groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various alkynes. The major products formed from these reactions include substituted gallium compounds, primary amines, and triazoles .
Applications De Recherche Scientifique
Dimethylgallium azide has several scientific research applications:
Thin-Film Growth: It is used as a precursor for the low-temperature thin-film growth of stoichiometric group-III nitrides, such as gallium nitride.
Photolytic Production of Free Radical Beams: It serves as a source for the photolytic production of free radical beams, which are useful in various chemical and physical studies.
Luminescence Studies: The compound exhibits luminescence, making it useful in studies related to the emission spectra of metal azido complexes.
Mécanisme D'action
The mechanism by which dimethylgallium azide exerts its effects involves the decomposition of the azide group to produce nitrogen gas and a reactive gallium species. This reactive species can then participate in various chemical reactions, such as the formation of gallium nitride or the production of free radicals . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
Dimethylgallium azide can be compared with other similar compounds, such as dimethylaluminum azide and dimethylboron azide . These compounds share similar structures and reactivity patterns but differ in their specific applications and properties. For example:
Dimethylaluminum Azide: Used as a precursor for aluminum nitride thin films.
Dimethylboron Azide: Used in the synthesis of boron-containing compounds.
The uniqueness of this compound lies in its suitability as a precursor for gallium nitride, a material with significant technological importance in the electronics and optoelectronics industries .
Propriétés
Numéro CAS |
132240-18-7 |
|---|---|
Formule moléculaire |
C2H6GaN3 |
Poids moléculaire |
141.81 g/mol |
Nom IUPAC |
azido(dimethyl)gallane |
InChI |
InChI=1S/2CH3.Ga.N3/c;;;1-3-2/h2*1H3;;/q;;+1;-1 |
Clé InChI |
NAJHZDAWUQKNLV-UHFFFAOYSA-N |
SMILES canonique |
C[Ga](C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

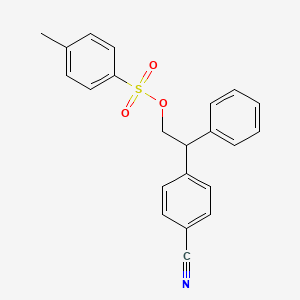
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
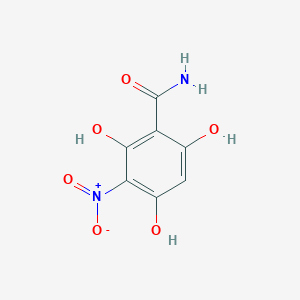


![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)


phosphanium nitrate](/img/structure/B14262546.png)
